Butanamide, 4-chloro-N-(1,1-dimethylethyl)-3-oxo-
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Overview
Description
Butanamide, 4-chloro-N-(1,1-dimethylethyl)-3-oxo- is a chemical compound with the molecular formula C11H14ClNO It is a derivative of butanamide, characterized by the presence of a chlorine atom and a tert-butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-chloro-N-(1,1-dimethylethyl)-3-oxo- typically involves the reaction of 4-chlorobutyryl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 4-chloro-N-(1,1-dimethylethyl)-3-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
Butanamide, 4-chloro-N-(1,1-dimethylethyl)-3-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butanamide, 4-chloro-N-(1,1-dimethylethyl)-3-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(1,1-dimethylethyl)benzamide
- 4-Chloro-N-(1,1-dimethylethyl)-2-iodobenzamide
- Benzeneacetamide, 4-chloro-N-(1,1-dimethylethyl)-
Uniqueness
Butanamide, 4-chloro-N-(1,1-dimethylethyl)-3-oxo- is unique due to its specific structural features, such as the presence of both a chlorine atom and a tert-butyl group
Properties
CAS No. |
879222-29-4 |
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Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
N-tert-butyl-4-chloro-3-oxobutanamide |
InChI |
InChI=1S/C8H14ClNO2/c1-8(2,3)10-7(12)4-6(11)5-9/h4-5H2,1-3H3,(H,10,12) |
InChI Key |
HHOPEVATQFCODD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CC(=O)CCl |
Origin of Product |
United States |
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